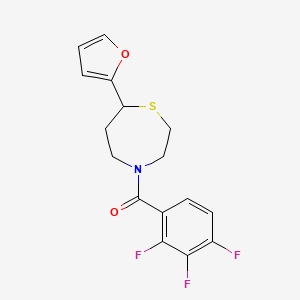![molecular formula C11H12Cl3N5O B2633376 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride CAS No. 2402829-58-5](/img/structure/B2633376.png)
2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride is a synthetic compound known for its potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a dichlorophenyl group, which is a benzene ring substituted with two chlorine atoms. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with biological targets, making this compound a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. The dichlorophenyl group is a common motif in many pharmaceuticals, and the triazole ring can enhance the compound’s ability to bind to specific enzymes or receptors, making it a potential candidate for treating various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various manufacturing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination process, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the triazole derivative with an acyl chloride or anhydride in the presence of a base.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole derivative is replaced by the dichlorophenyl group.
Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often involves the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form, such as a triazoline.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Triazoline derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Wirkmechanismus
The mechanism of action of 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[4-(Aminomethyl)triazol-1-yl]-N-(3-chlorophenyl)acetamide
- **2-[4-(Aminomethyl)triazol-1-yl]-N-(4-chlorophenyl)acetamide
- **2-[4-(Aminomethyl)triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other derivatives.
Eigenschaften
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N5O.ClH/c12-7-1-8(13)3-9(2-7)15-11(19)6-18-5-10(4-14)16-17-18;/h1-3,5H,4,6,14H2,(H,15,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMVVWAFXRGPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CN2C=C(N=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-bromophenyl)-5-(2-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2633293.png)

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2633295.png)
![1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2633297.png)
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2633298.png)
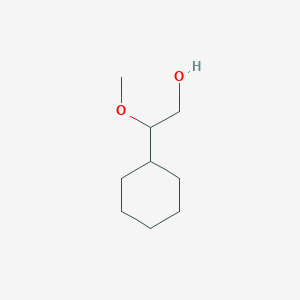
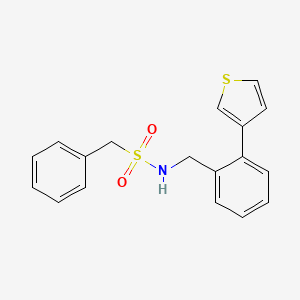
![1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea](/img/structure/B2633303.png)
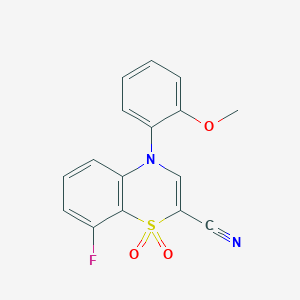
![N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633308.png)
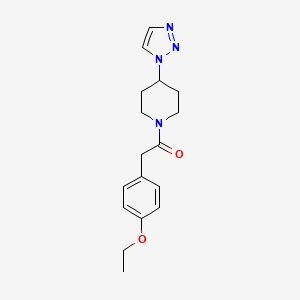
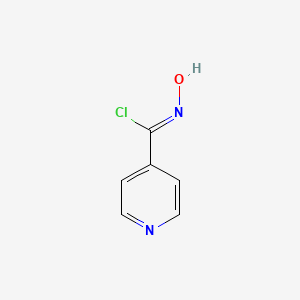
![3-[1-(3-methoxybenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2633312.png)
